Cas no 1694042-71-1 (N-(1-ethyl-1H-pyrazol-3-yl)acetamide)

N-(1-ethyl-1H-pyrazol-3-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- N-(1-ethyl-1H-pyrazol-3-yl)acetamide
-
- インチ: 1S/C7H11N3O/c1-3-10-5-4-7(9-10)8-6(2)11/h4-5H,3H2,1-2H3,(H,8,9,11)
- InChIKey: XUQBBXUXOGOWMK-UHFFFAOYSA-N
- ほほえんだ: C(NC1C=CN(CC)N=1)(=O)C
N-(1-ethyl-1H-pyrazol-3-yl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1707833-5.0g |
N-(1-ethyl-1H-pyrazol-3-yl)acetamide |
1694042-71-1 | 95% | 5.0g |
$2277.0 | 2023-07-06 | |
Enamine | EN300-1707833-1.0g |
N-(1-ethyl-1H-pyrazol-3-yl)acetamide |
1694042-71-1 | 95% | 1.0g |
$785.0 | 2023-07-06 | |
Enamine | EN300-1707833-1g |
N-(1-ethyl-1H-pyrazol-3-yl)acetamide |
1694042-71-1 | 95% | 1g |
$785.0 | 2023-09-20 | |
1PlusChem | 1P01DW9Q-50mg |
N-(1-ethyl-1H-pyrazol-3-yl)acetamide |
1694042-71-1 | 95% | 50mg |
$279.00 | 2024-06-19 | |
1PlusChem | 1P01DW9Q-500mg |
N-(1-ethyl-1H-pyrazol-3-yl)acetamide |
1694042-71-1 | 95% | 500mg |
$820.00 | 2024-06-19 | |
A2B Chem LLC | AX27166-5g |
N-(1-ethyl-1H-pyrazol-3-yl)acetamide |
1694042-71-1 | 95% | 5g |
$2432.00 | 2024-04-20 | |
A2B Chem LLC | AX27166-250mg |
N-(1-ethyl-1H-pyrazol-3-yl)acetamide |
1694042-71-1 | 95% | 250mg |
$445.00 | 2024-04-20 | |
Aaron | AR01DWI2-50mg |
N-(1-ethyl-1H-pyrazol-3-yl)acetamide |
1694042-71-1 | 95% | 50mg |
$276.00 | 2025-02-09 | |
Aaron | AR01DWI2-5g |
N-(1-ethyl-1H-pyrazol-3-yl)acetamide |
1694042-71-1 | 95% | 5g |
$3156.00 | 2023-12-15 | |
1PlusChem | 1P01DW9Q-100mg |
N-(1-ethyl-1H-pyrazol-3-yl)acetamide |
1694042-71-1 | 95% | 100mg |
$387.00 | 2024-06-19 |
N-(1-ethyl-1H-pyrazol-3-yl)acetamide 関連文献
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
N-(1-ethyl-1H-pyrazol-3-yl)acetamideに関する追加情報
Research Brief on N-(1-ethyl-1H-pyrazol-3-yl)acetamide (CAS: 1694042-71-1): Recent Advances and Applications
N-(1-ethyl-1H-pyrazol-3-yl)acetamide (CAS: 1694042-71-1) is a pyrazole derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of novel bioactive compounds, particularly in the development of kinase inhibitors and anti-inflammatory agents. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, biological activities, and potential applications in drug discovery.
One of the most notable advancements in the study of N-(1-ethyl-1H-pyrazol-3-yl)acetamide is its incorporation into the design of selective kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is often associated with diseases such as cancer and autoimmune disorders. Researchers have reported that derivatives of this compound exhibit promising inhibitory activity against specific kinases, such as JAK and CDK families, which are implicated in inflammatory responses and cell cycle regulation, respectively. These findings suggest that N-(1-ethyl-1H-pyrazol-3-yl)acetamide could serve as a valuable scaffold for the development of targeted therapies.
In addition to its kinase inhibitory properties, recent studies have investigated the anti-inflammatory potential of N-(1-ethyl-1H-pyrazol-3-yl)acetamide. Preclinical models have demonstrated that this compound can modulate the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by interfering with NF-κB signaling pathways. These effects have been observed in both in vitro and in vivo settings, indicating its potential as a lead compound for the treatment of chronic inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
The synthetic versatility of N-(1-ethyl-1H-pyrazol-3-yl)acetamide has also been a focal point of recent research. Chemists have developed efficient and scalable methods for its synthesis, enabling its widespread use in medicinal chemistry campaigns. For instance, a recent publication detailed a one-pot synthesis approach that significantly reduces the number of steps and improves the overall yield of the compound. Such advancements are critical for accelerating the discovery and optimization of new drug candidates derived from this scaffold.
Despite these promising developments, challenges remain in the clinical translation of N-(1-ethyl-1H-pyrazol-3-yl)acetamide-based therapeutics. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through further structural optimization and pharmacological studies. Nevertheless, the compound's unique chemical properties and biological activities make it a compelling subject for ongoing research in the field of chemical biology and drug discovery.
In conclusion, N-(1-ethyl-1H-pyrazol-3-yl)acetamide (CAS: 1694042-71-1) represents a versatile and promising scaffold for the development of novel therapeutic agents. Its applications in kinase inhibition and anti-inflammatory therapy, coupled with advances in synthetic methodologies, underscore its potential to contribute to the next generation of small-molecule drugs. Future research should focus on addressing the remaining challenges and exploring its utility in additional therapeutic areas.
1694042-71-1 (N-(1-ethyl-1H-pyrazol-3-yl)acetamide) 関連製品
- 1805394-60-8(Methyl 2-aminomethyl-4-cyano-6-(difluoromethyl)phenylacetate)
- 2219370-56-4(6-tert-butyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-2-carboxylic acid)
- 214895-06-4(3-(2,3-dihydro-1,4-benzodioxin-5-yloxy)propan-1-amine)
- 1334368-66-9(1-2-(4-methoxyphenyl)acetyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylpiperidine-4-carboxamide)
- 1316122-98-1(1-methyl-3-(quinolin-2-yl)-1H-pyrazol-5-amine)
- 1379427-51-6(3-1-(hydroxyimino)ethyl-2,2-dimethylcyclobutane-1-carboxylic acid)
- 1306607-18-0(2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride)
- 78146-52-8(Phenylglyoxal Monohydrate)
- 2677885-96-8(INDEX NAME NOT YET ASSIGNED)
- 1258622-09-1(3-(2-Chloro-4-methylphenyl)-5-hydroxybenzoic acid)




